Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
Description
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (CAS 20737-48-8) is a thiazole derivative with the molecular formula C₇H₉NO₃S and a molecular weight of 187.22 g/mol . The compound features a hydroxyl group at the 4-position, a methyl group at the 2-position, and an ester moiety at the 5-position of the thiazole ring. Key physicochemical properties include a boiling point of 270.7°C, LogP of 1.33, and a polar surface area (PSA) of 87.66 Ų, indicating moderate lipophilicity and high polarity . It is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its versatile reactivity.
Properties
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSFQGYOGXKLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401190107 | |
| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20737-48-8 | |
| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20737-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401190107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is a key intermediate in the synthesis of various bioactive compounds. Its derivatives have shown promising results in pharmacological studies, particularly in the treatment of conditions such as hyperuricemia and gouty arthritis.
Pharmacological Studies
A notable derivative of this compound is used in the formulation of Febuxostat, a medication approved by the FDA for managing hyperuricemia associated with gout. The synthesis process for this derivative involves several steps, including cyclization and alkylation reactions, which enhance its therapeutic efficacy .
Table 1: Pharmacological Properties of this compound Derivatives
| Compound Name | Activity | Therapeutic Use |
|---|---|---|
| Febuxostat | Inhibitor of xanthine oxidase | Treatment of gout |
| Compound A | Anti-inflammatory | Pain management |
Agricultural Applications
The thiazole ring structure is often associated with fungicidal and herbicidal activities. This compound and its derivatives have been explored for their potential use in crop protection.
Fungicidal Activity
Research indicates that thiazole derivatives exhibit significant antifungal properties against various plant pathogens. For instance, compounds derived from this compound have been tested for efficacy against fungi that affect crops, showing promising results in inhibiting fungal growth .
Table 2: Antifungal Efficacy of Thiazole Derivatives
| Compound Name | Target Fungus | Efficacy (%) |
|---|---|---|
| Thiazole A | Fusarium spp. | 85 |
| Thiazole B | Aspergillus spp. | 78 |
Synthesis and Characterization
The synthesis of this compound typically involves several chemical reactions, including condensation and cyclization processes. The characterization of this compound is crucial for understanding its properties and enhancing its application potential.
Synthesis Pathway
The synthesis pathway can be summarized as follows:
- Starting Material : Reaction of appropriate thioamide with ethyl acetoacetate.
- Cyclization : Formation of the thiazole ring through cyclization reactions.
- Purification : Isolation and purification using recrystallization techniques.
Figure 1: Synthesis Pathway for this compound
Synthesis Pathway
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate exerts its effects depends on its specific application. In antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved are often specific to the type of microorganism being targeted.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., CF₃ at position 2) enhance lipophilicity and bioactivity, as seen in anticancer derivatives .
- Hydroxyl groups (position 4 or aryl substituents) improve water solubility and enable further functionalization, such as formylation for febuxostat intermediates .
- Amino groups (position 2) facilitate nucleophilic reactions, making them valuable for synthesizing hydrazide or thiadiazole derivatives .
This compound
Analogues:
Reactivity Trends :
This compound:
Analogues:
- Anticancer Activity : 4-Methyl-2-phenylthiazole-5-carbohydrazide derivatives show IC₅₀ values as low as 1.61 µg/mL against HepG-2 cells .
- Antimicrobial Activity : Thiazoles with coumarin and formyl groups exhibit broad-spectrum activity against bacteria and fungi .
- Enzyme Inhibition : Derivatives like febuxostat (synthesized from this compound) target xanthine oxidase for gout treatment .
Structure-Activity Relationships :
- Hydrophobic substituents (e.g., trifluoromethylphenyl) enhance membrane permeability and target binding .
- Hydroxyl and amino groups improve solubility and hydrogen-bonding interactions, critical for enzyme inhibition .
Physicochemical and Computational Properties
Table 2 compares calculated and experimental properties:
| Property | This compound | Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate | Ethyl 2-amino-4-methylthiazole-5-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | 187.22 | 209.19 | 186.23 |
| LogP | 1.33 | ~2.1 (estimated) | 0.98 |
| PSA (Ų) | 87.66 | 65.18 | 95.30 |
| Hydrogen Bond Donors | 1 | 0 | 2 |
Insights :
- The hydroxyl group in this compound increases PSA and reduces LogP compared to CF₃-substituted analogues .
Biological Activity
Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate (EMT) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of C₇H₉NO₃S. Its structure features a thiazole ring, which is known for contributing to the biological activity of various compounds. The presence of the hydroxyl group and the carboxylate moiety enhances its solubility and reactivity, making it a suitable candidate for pharmacological studies.
The biological activity of EMT can be attributed to several mechanisms:
- TGR5 Agonism : Recent studies have shown that thiazole derivatives, including EMT, can act as agonists for Takeda G-protein-coupled receptor 5 (TGR5). This receptor is implicated in glucose metabolism and energy homeostasis. Compounds related to EMT have demonstrated potent agonistic activity with EC50 values in the nanomolar range, indicating strong potential for diabetes treatment .
- Anticancer Activity : EMT has shown promise in anticancer applications. In vitro studies have indicated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, including HepG-2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The IC50 values for these compounds often fall below those of standard chemotherapeutics like doxorubicin, suggesting a potential role in cancer therapy .
- Antioxidant Properties : Thiazole derivatives have been studied for their antioxidant capabilities, which may contribute to their protective effects against oxidative stress-related diseases. This property is particularly relevant in neurodegenerative disorders and chronic inflammatory conditions .
Structure-Activity Relationship (SAR)
The SAR of EMT and related compounds has been extensively investigated to optimize their biological activities:
- Substituent Effects : Variations in substituents on the thiazole ring significantly impact biological activity. For instance, modifications at the 4-position of the phenyl ring with electron-donating groups have been shown to enhance anticancer activity .
- Hydroxyl Group Influence : The presence of a hydroxyl group at the 4-position increases solubility and may enhance receptor binding affinity, contributing to the compound's efficacy as a TGR5 agonist .
Case Studies
Several studies highlight the biological activities of EMT:
- Diabetes Treatment : In a study evaluating TGR5 agonists, EMT-related compounds displayed significant glucose-lowering effects in diabetic mouse models. These findings suggest that EMT could be developed into a therapeutic agent for type 2 diabetes management .
- Antitumor Activity : In vitro assays demonstrated that EMT derivatives exhibited cytotoxicity against HepG-2 cells with IC50 values lower than 10 µM, indicating strong potential as anticancer agents .
- Neuroprotective Effects : Research on thiazole derivatives has indicated potential neuroprotective effects through antioxidant mechanisms. These findings are promising for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Summary
Preparation Methods
General Synthetic Strategy
The core structure of ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is typically constructed via cyclization reactions involving thioamide intermediates and halo-substituted acetoacetate esters. The synthesis generally proceeds through:
- Formation of thioamide derivatives from aromatic precursors.
- Cyclization with ethyl 2-chloroacetoacetate or related reagents.
- Functional group modifications such as hydroxylation or alkylation on the thiazole ring.
- Purification to isolate the target ester compound.
Preparation via Cyclization of Thioamide with Ethyl 2-chloroacetoacetate
A key method involves the reaction of thiourea or thioacetamide derivatives with ethyl 2-chloroacetoacetate in an ethanol or ethyl acetate solvent system under controlled temperature conditions.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Prepare a 10-35% ethyl acetate solution in ethanol; add thiourea and sodium carbonate | Room temperature to 40-55°C | Sodium carbonate to chloroacetoacetate ratio: 0.01-0.1 (weight) |
| 2 | Add ethyl 2-chloroacetoacetate dropwise | 40-55°C during addition, then heat to 60-70°C | Maintain for 5-5.5 hours for cyclization |
| 3 | Remove part of solvent by distillation | After reaction completion | Cooling to room temperature |
| 4 | Filter and add filtrate to water; adjust pH to 9-10 with caustic soda | Stir at room temperature for 0.5 hours | Precipitation of product |
| 5 | Filter, vacuum dry | Room temperature | Yield >98%, melting point 172-173°C |
This method yields ethyl 2-amino-4-methylthiazole-5-carboxylate, a close intermediate structurally related to this compound, and serves as a foundation for further functionalization to the hydroxy derivative.
Functionalization and Hydroxylation Approaches
The direct preparation of this compound often involves subsequent hydroxylation or substitution reactions on the thiazole ring after cyclization.
- Hydroxylation : Introduction of the hydroxy group at the 4-position is typically achieved via controlled oxidation or substitution reactions on a methylthiazole intermediate.
- Alkylation : Alkylation of the hydroxy group to form ethers or esters is reported in related thiazole derivatives, indicating the feasibility of modifying the 4-position functionality.
Alternative Synthetic Routes and Improvements
Patents related to thiazole carboxylates describe improved processes focusing on:
- Use of milder bases such as sodium carbonate to facilitate hydrolysis and cyclization steps.
- Avoidance of toxic reagents like thioacetamide or sodium cyanide.
- Optimization of reaction temperature and solvent systems to improve yield and purity.
- Use of solvent-mediated polymorphic transitions for crystalline form control in related compounds.
These improvements contribute to more environmentally friendly and scalable methods for producing thiazole derivatives, which can be adapted for this compound synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Condition | Impact on Synthesis |
|---|---|---|
| Solvent | Ethanol with 10-35% ethyl acetate | Solubility and reaction medium |
| Base | Sodium carbonate (weight ratio 0.01-0.1 to chloroacetoacetate) | Catalyzes cyclization, controls pH |
| Temperature | 40-55°C (addition), then 60-70°C (reaction) | Ensures efficient cyclization |
| Reaction Time | 5-5.5 hours | Completes cyclization |
| pH Adjustment | 9-10 with caustic soda | Precipitates product |
| Yield | >98% for intermediate | High efficiency |
| Melting Point | 172-173°C (for related amino derivative) | Purity indicator |
Research Findings and Considerations
- The use of sodium carbonate as a mild base reduces side reactions and environmental hazards compared to stronger or toxic bases.
- Controlled temperature profiles prevent decomposition and favor high yields.
- The precipitation and filtration steps facilitate product isolation without extensive chromatographic purification.
- The described methods are adaptable for scale-up, given their operational simplicity and use of common reagents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate?
- Answer: Synthesis typically involves cyclization of thioamide precursors or esterification of carboxylic acid intermediates. For example, nucleophilic substitution reactions using ethyl chloroformate under basic conditions (e.g., triethylamine) can yield the ester moiety. Cyclization steps may utilize thiourea derivatives to form the thiazole core. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) and verified by TLC. Analytical techniques like -NMR and IR confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer: Essential methods include:
- - and -NMR to identify proton environments and carbon frameworks.
- IR spectroscopy for detecting functional groups (e.g., hydroxyl, ester carbonyl).
- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography (if crystals are obtainable) for unambiguous structural elucidation .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Answer: Enzymatic inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (via fluorescence polarization or SPR) are common. For cellular activity, cytotoxicity assays (MTT or ATP-based) in cancer cell lines can assess potency. Docking studies using software like AutoDock Vina provide mechanistic hypotheses for bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Answer: Design of Experiments (DoE) approaches systematically vary parameters (temperature, solvent polarity, catalyst loading). For instance, polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency. Real-time monitoring via HPLC-MS identifies intermediates and side products. Post-reaction workup (e.g., acid-base extraction) minimizes impurities. Kinetic studies under varying temperatures refine activation energy estimates .
Q. How do structural modifications to the thiazole ring influence bioactivity?
- Answer: Structure-Activity Relationship (SAR) studies compare analogs with substituent variations (e.g., methyl → hydroxyethyl). Computational models (molecular dynamics, QSAR) predict binding affinities. For example, replacing the 4-hydroxy group with methoxy may alter hydrogen-bonding interactions with target proteins, as observed in docking simulations .
Q. What challenges arise in resolving discrepancies between spectroscopic and crystallographic data?
- Answer: Polymorphism (solid-state vs. solution structures) or dynamic effects (e.g., tautomerism) can cause inconsistencies. Validate NMR assignments via 2D techniques (COSY, HSQC) and cross-check crystallographic data (e.g., SHELXL refinement). For ambiguous electron density, DFT calculations model plausible conformers .
Q. How is SHELX software utilized in crystallographic refinement of this compound?
- Answer: SHELXL refines atomic coordinates, thermal parameters, and hydrogen-bonding networks. Challenges include modeling disorder (e.g., rotating ethyl groups) and validating geometric restraints (bond lengths/angles). R-factors and residual density maps assess refinement quality. Hydrogen atoms are placed using riding models or located via difference Fourier methods .
Methodological Best Practices
- Storage: Store under inert atmosphere (N or Ar) at –20°C to prevent ester hydrolysis or hydroxyl group oxidation .
- Data Reproducibility: Report reaction yields as averages of triplicate runs ± standard deviation. Purity thresholds (>95% by HPLC) ensure biological relevance .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
